molecular formula C13H14N6S B6437629 4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine-5-carbonitrile CAS No. 2548992-27-2

4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine-5-carbonitrile

Cat. No.: B6437629
CAS No.: 2548992-27-2
M. Wt: 286.36 g/mol
InChI Key: WKJYBJKGHUJLPU-UHFFFAOYSA-N
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Description

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

While specific synthesis methods for this compound were not found, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the imidazole ring and other functional groups. The imidazole ring itself is a five-membered ring with two nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific functional groups present. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Future Directions

Future research could focus on exploring the potential biological activities of this compound, given the known activities of imidazole derivatives .

Properties

IUPAC Name

4-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-2-methylsulfanylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6S/c1-20-13-16-5-11(4-14)12(17-13)19-7-10(8-19)6-18-3-2-15-9-18/h2-3,5,9-10H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJYBJKGHUJLPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)N2CC(C2)CN3C=CN=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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